molecular formula C15H9F3N2O2 B1414597 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid CAS No. 2197062-06-7

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid

Cat. No.: B1414597
CAS No.: 2197062-06-7
M. Wt: 306.24 g/mol
InChI Key: QDYUJNPFIKGZFI-UHFFFAOYSA-N
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Description

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 8-position and a benzoic acid moiety at the 4-position

Mechanism of Action

Target of Action

Imidazole-containing compounds, which this compound is a derivative of, have been known to interact with a broad range of targets due to their versatile chemical and biological properties . They have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been known to interact with their targets in various ways, leading to a wide range of biological activities . The interaction with the targets and the resulting changes would depend on the specific target and the context of the biological system.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could potentially induce a variety of molecular and cellular effects depending on the specific target and biological context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly against breast cancer cells. The compound’s structure allows for modifications that can enhance its pharmacological properties.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies exploring the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid is unique due to the combination of its trifluoromethyl group and benzoic acid moiety, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in medicinal chemistry and material science, where such properties are highly desirable.

Properties

IUPAC Name

4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O2/c16-15(17,18)11-2-1-7-20-8-12(19-13(11)20)9-3-5-10(6-4-9)14(21)22/h1-8H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYUJNPFIKGZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid
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4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid
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4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid
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4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid

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